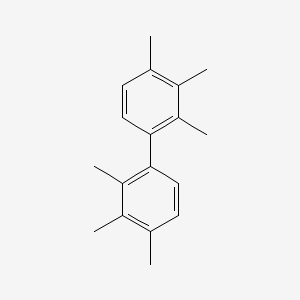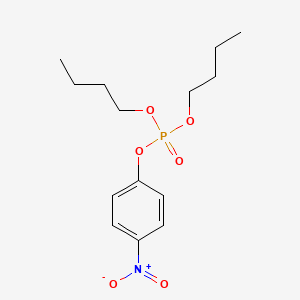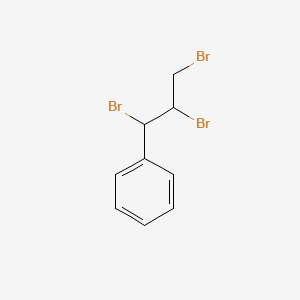
(1,2,3-Tribromopropyl)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1,2,3-Tribromopropyl)benzene is an organic compound with the molecular formula C9H9Br3 It consists of a benzene ring substituted with a tribromopropyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1,2,3-Tribromopropyl)benzene typically involves the bromination of propylbenzene. One common method is the radical bromination using bromine (Br2) in the presence of a radical initiator such as light or heat. The reaction proceeds through the formation of bromine radicals, which then react with the propyl group on the benzene ring to form the tribromopropyl derivative.
Industrial Production Methods
Industrial production of this compound may involve similar bromination processes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
(1,2,3-Tribromopropyl)benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles such as hydroxide ions, amines, or thiols.
Reduction Reactions: The bromine atoms can be reduced to hydrogen atoms using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The propyl group can be oxidized to form carboxylic acids or aldehydes using oxidizing agents like potassium permanganate (KMnO4).
Common Reagents and Conditions
Substitution: Nucleophiles such as NaOH, NH3, or RSH in polar solvents.
Reduction: Reducing agents like LiAlH4 or NaBH4 in anhydrous conditions.
Oxidation: Oxidizing agents like KMnO4 or CrO3 in acidic or basic conditions.
Major Products Formed
Substitution: Formation of hydroxyl, amino, or thiol derivatives.
Reduction: Formation of propylbenzene.
Oxidation: Formation of benzoic acid or benzaldehyde derivatives.
Wissenschaftliche Forschungsanwendungen
(1,2,3-Tribromopropyl)benzene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Industry: Used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of (1,2,3-Tribromopropyl)benzene involves its interaction with various molecular targets. The bromine atoms can participate in electrophilic aromatic substitution reactions, where they act as electrophiles and react with nucleophiles. The compound can also undergo radical reactions, where the bromine radicals interact with other molecules to form new chemical bonds.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (1,2,4-Tribromopropyl)benzene
- (1,3,5-Tribromopropyl)benzene
- (1,2,3-Trichloropropyl)benzene
Uniqueness
(1,2,3-Tribromopropyl)benzene is unique due to the specific positioning of the bromine atoms on the propyl group, which influences its reactivity and chemical properties
Eigenschaften
CAS-Nummer |
56762-23-3 |
|---|---|
Molekularformel |
C9H9Br3 |
Molekulargewicht |
356.88 g/mol |
IUPAC-Name |
1,2,3-tribromopropylbenzene |
InChI |
InChI=1S/C9H9Br3/c10-6-8(11)9(12)7-4-2-1-3-5-7/h1-5,8-9H,6H2 |
InChI-Schlüssel |
WTSKOLDTABPEPX-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C(C(CBr)Br)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Acetamide, N-[2-[(2-cyano-4,6-dinitrophenyl)azo]-5-[ethyl(phenylmethyl)amino]phenyl]-](/img/structure/B13760803.png)
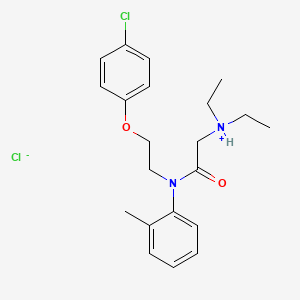
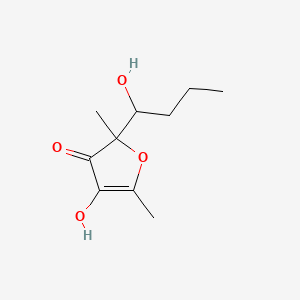

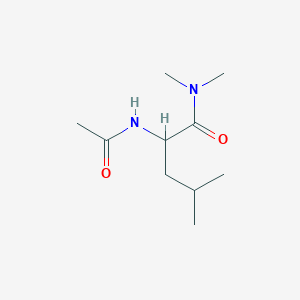
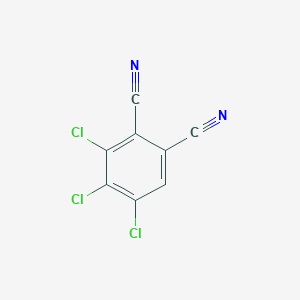
![2,5,20,23-Tetraoxa-11,14,29,32-tetrazapentacyclo[31.3.1.16,10.115,19.124,28]tetraconta-1(36),6,8,10(40),15(39),16,18,24,26,28(38),33(37),34-dodecaene](/img/structure/B13760836.png)
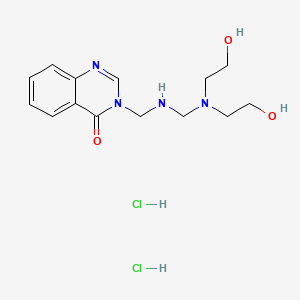
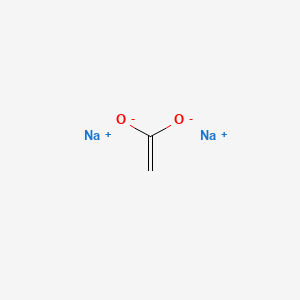
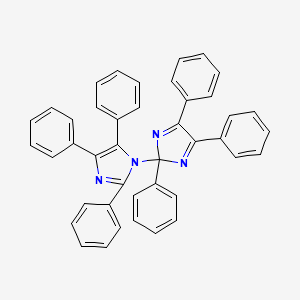
![2-[4-Hydroxy-2-(1-octadecanoyloxy-4-oxohenicosan-2-yl)oxolan-3-yl]nonadecanoate](/img/structure/B13760873.png)

